REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([CH2:11][CH2:12]O)[C:3]1=[O:14].C([N:18]([CH2:21][CH3:22])[CH2:19][CH3:20])C.CS([Cl:27])(=O)=O.[C:28]1(C)C=CC(S(O)(=O)=O)=CC=1.[F:39][C:40]1[CH:53]=[CH:52][C:43]([C:44](N2CCCCC2)=[O:45])=[CH:42][CH:41]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>ClCCl.C(Cl)(Cl)Cl>[ClH:27].[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([CH2:11][CH2:12][N:18]2[CH2:19][CH2:20][CH:28]([C:44](=[O:45])[C:43]3[CH:42]=[CH:41][C:40]([F:39])=[CH:53][CH:52]=3)[CH2:22][CH2:21]2)[C:3]1=[O:14] |f:3.4,5.6.7,8.9,12.13|
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
CC1(C(N(C2=CC=CC=C12)CCO)=O)C
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
4-fluorobenzoylpiperidine para toluenesulfonate
|
Quantity
|
2.83 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C.FC1=CC=C(C(=O)N2CCCCC2)C=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to less than 5° C. in an ice/water bath
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
WASH
|
Details
|
The mixture was washed with cold dilute hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil was dissolved in dry acetonitrile
|
Type
|
STIRRING
|
Details
|
The mixture was stirred vigorously
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under gentle reflux for two days
|
Duration
|
2 d
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
This solid was recrystallised from ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1(C(N(C2=CC=CC=C12)CCN1CCC(CC1)C(C1=CC=C(C=C1)F)=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |